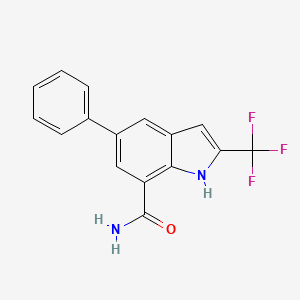

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide

Description

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is an indole-based small molecule characterized by a phenyl group at the 5-position, a trifluoromethyl (-CF₃) substituent at the 2-position, and a carboxamide functional group at the 7-position of the indole scaffold. Indole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, but specific applications for this compound remain speculative without direct experimental data.

Propriétés

IUPAC Name |

5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEXLDLTNIVJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677818 | |

| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211597-10-2 | |

| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fischer Indole Cyclization

The Fischer indole synthesis involves condensing a substituted phenylhydrazine with a ketone under acidic conditions. For 5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide, this method requires a ketone precursor bearing both trifluoromethyl and phenyl groups. For example, reacting 4-phenylcyclohexanone with a trifluoromethyl-containing phenylhydrazine derivative could yield the desired indole core. However, regioselectivity challenges arise due to competing reaction pathways, necessitating careful optimization of temperature and acid catalysts (e.g., polyphosphoric acid or HCl).

Cyclization of Substituted Anilines

An alternative route involves cyclizing substituted anilines. Starting with 2-nitro-4-phenyl-6-(trifluoromethyl)aniline, reductive cyclization using hydrogen gas over a palladium catalyst generates the indole ring. This method benefits from the nitro group acting as a directing group for subsequent functionalization. For instance, hydrogenation of the nitro group to an amine, followed by cyclization, yields the indole skeleton with predefined substituents.

Functionalization of the Indole Core

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is introduced via electrophilic trifluoromethylation or cross-coupling reactions .

-

Electrophilic Trifluoromethylation : Using Umemoto’s reagent (trifluoromethylaryliodonium salts) under basic conditions, the trifluoromethyl group is selectively introduced at the electron-rich position 2 of the indole. This method requires anhydrous conditions and temperatures between −20°C and 25°C to minimize side reactions.

-

Copper-Mediated Cross-Coupling : A halogenated indole precursor (e.g., 2-bromoindole) reacts with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline, followed by hydrolysis to yield the trifluoromethyl group.

Installation of the Phenyl Group at Position 5

The phenyl group is introduced via Suzuki-Miyaura coupling using a brominated indole intermediate. For example, 5-bromo-2-(trifluoromethyl)-1H-indole-7-carboxylic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C. This method achieves high yields (70–85%) and excellent regioselectivity.

Synthesis of the Carboxamide Functionality

The conversion of the carboxylic acid at position 7 to the carboxamide involves activation followed by ammonolysis .

Activation of Carboxylic Acid

The carboxylic acid is activated using N,N′-carbonyldiimidazole (CDI) in dimethylformamide (DMF). For instance, 5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxylic acid (1.0 equiv) reacts with CDI (1.2 equiv) in DMF at 0°C for 1 hour, forming an acylimidazole intermediate.

Amidation Techniques

The activated intermediate is treated with ammonium chloride (2.0 equiv) in DMF at room temperature for 12 hours, yielding the carboxamide. This method avoids over-alkylation and achieves yields of 65–75%. Alternatively, mixed-anhydride conditions using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) provide comparable results.

Optimization and Challenges

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds with various functional groups.

Applications De Recherche Scientifique

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mécanisme D'action

The exact mechanism of action of 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, contributing to its overall efficacy.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide and related indole/indazole derivatives:

Physicochemical Properties

Activité Biologique

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity and metabolic stability. The presence of this group can improve the compound's interactions with biological targets, increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Notably, the trifluoromethyl group contributes to the compound’s metabolic stability and bioavailability, enhancing its overall efficacy in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound's IC50 values against different cell lines demonstrate its potency:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 18.36 |

| HeLa (Cervical) | 16.50 |

| HepG2 (Liver) | 27.48 |

These values indicate that the compound effectively inhibits cell proliferation in these cancer types, suggesting its potential as a lead compound in cancer therapy .

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise in antiviral applications. Research indicates that modifications in the indole structure can significantly enhance antiviral activity against HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.13 μM. The structural modifications that include trifluoromethyl groups have been linked to improved interaction with viral targets .

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibits VEGFR-2 in MCF-7 cells, leading to reduced angiogenesis and tumor growth. The most potent analogs exhibited IC50 values ranging from 0.56 μM to 0.19 μM compared to established drugs like sorafenib .

- Antiviral Mechanisms : The interaction of this compound with HIV-1 integrase was characterized by significant binding affinity due to the structural features of the indole core. This interaction was enhanced by the trifluoromethyl substitution, which improved both binding interactions and overall antiviral efficacy .

- Toxicity Studies : Toxicity assessments using normal human cell lines indicated that while the compound exhibits potent anticancer effects, it also maintains a favorable selectivity index, suggesting lower toxicity towards non-cancerous cells compared to cancerous ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.